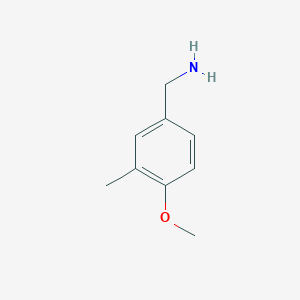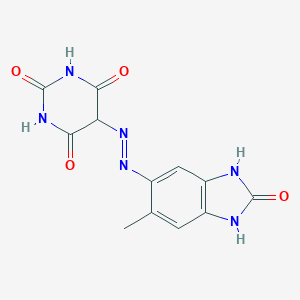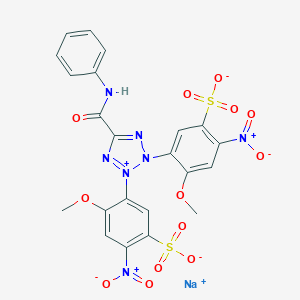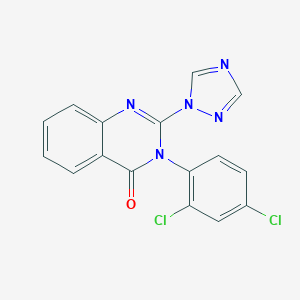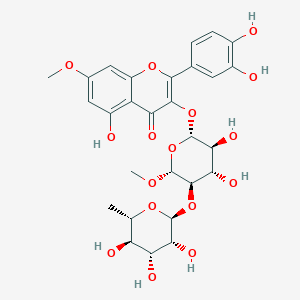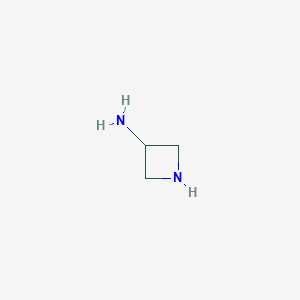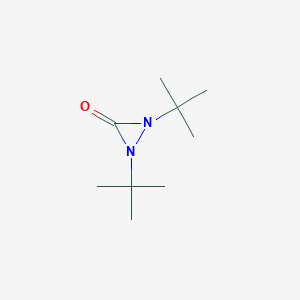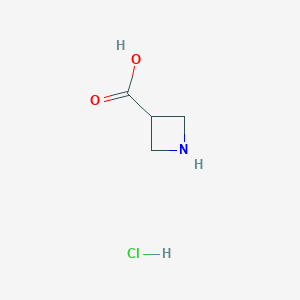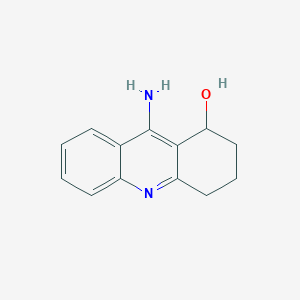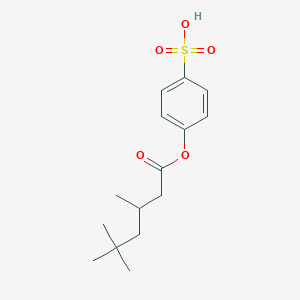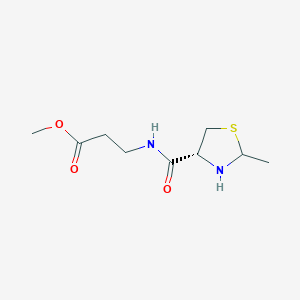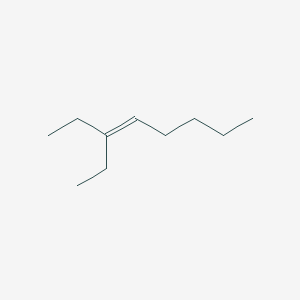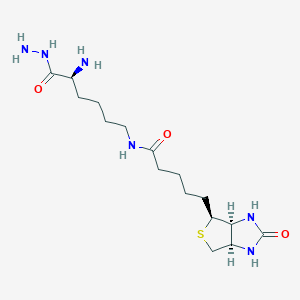
Thioridazine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thioridazine N-oxide is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of thioridazine, a drug that has been used to treat schizophrenia and other psychiatric disorders. Thioridazine N-oxide has been found to have unique properties that make it useful in scientific research, particularly in the study of ion channels and other biological processes.
作用機序
Thioridazine N-oxide works by modulating the function of ion channels and other proteins in the cell. This compound has been found to interact with a number of different proteins and molecules, including potassium channels, calcium channels, and G-protein coupled receptors. By modulating the function of these proteins, thioridazine N-oxide can have a variety of effects on cellular function and signaling.
生化学的および生理学的効果
Thioridazine N-oxide has a number of biochemical and physiological effects in the cell. This compound has been found to modulate ion channel function, which can affect cellular signaling and communication. Thioridazine N-oxide has also been found to interact with other proteins and molecules in the cell, which can affect a variety of cellular processes.
実験室実験の利点と制限
Thioridazine N-oxide has a number of advantages for use in lab experiments. This compound is relatively easy to synthesize and can be used in a variety of experimental settings. Thioridazine N-oxide is also relatively stable and can be stored for long periods of time. However, there are also limitations to the use of thioridazine N-oxide in lab experiments, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are a number of potential future directions for research on thioridazine N-oxide. One area of interest is the development of new synthetic methods for this compound, which could make it more accessible for use in scientific research. Another area of interest is the study of thioridazine N-oxide in different experimental settings, including in vivo studies and studies of its effects on different cell types and signaling pathways. Additionally, there is potential for the development of new drugs based on the properties of thioridazine N-oxide, particularly in the treatment of neurological and psychiatric disorders.
合成法
Thioridazine N-oxide can be synthesized through a number of different methods, including oxidation of thioridazine using various reagents. One common method involves the use of hydrogen peroxide and acetic acid to oxidize thioridazine to thioridazine N-oxide. Other methods involve the use of different oxidizing agents, such as potassium permanganate or sodium hypochlorite.
科学的研究の応用
Thioridazine N-oxide has been used in a variety of scientific research applications, particularly in the study of ion channels and other biological processes. This compound has been found to have unique properties that make it useful in these studies, including its ability to modulate ion channel function and its ability to interact with other proteins and molecules in the cell.
特性
CAS番号 |
103827-30-1 |
|---|---|
製品名 |
Thioridazine N-oxide |
分子式 |
C21H26N2OS2 |
分子量 |
386.6 g/mol |
IUPAC名 |
10-[2-(1-methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfanylphenothiazine |
InChI |
InChI=1S/C21H26N2OS2/c1-23(24)14-6-5-7-16(23)12-13-22-18-8-3-4-9-20(18)26-21-11-10-17(25-2)15-19(21)22/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 |
InChIキー |
IDYOECPECKJFRF-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC)[O-] |
正規SMILES |
C[N+]1(CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC)[O-] |
同義語 |
thioridazine N-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



